molecular formula C24H20BrN9O5 B11102502 2-bromo-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-bromo-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B11102502
M. Wt: 594.4 g/mol
InChI Key: UJTNNIIGWQXPDS-RPPGKUMJSA-N
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Description

3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, hydroxyl, nitro, and triazine groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE involves several steps, starting with the bromination of 2-hydroxy-5-nitrobenzaldehyde. The reaction typically uses bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position . The resulting 3-bromo-2-hydroxy-5-nitrobenzaldehyde is then reacted with 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazine under specific conditions to form the final hydrazone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium thiolate . The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amino, thiol, and carboxyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro and triazine groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20BrN9O5

Molecular Weight

594.4 g/mol

IUPAC Name

2-bromo-6-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C24H20BrN9O5/c1-13-3-4-17(9-14(13)2)28-23-29-22(27-16-5-7-18(8-6-16)33(36)37)30-24(31-23)32-26-12-15-10-19(34(38)39)11-20(25)21(15)35/h3-12,35H,1-2H3,(H3,27,28,29,30,31,32)/b26-12+

InChI Key

UJTNNIIGWQXPDS-RPPGKUMJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O)C

Origin of Product

United States

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